

# Synthesis of Grubbs Second Generation Catalyst: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Grubbs Catalyst 2nd Generation

Cat. No.: B123246

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The Grubbs Second Generation Catalyst, chemically known as [\(phenylmethylene\)\(tricyclohexylphosphine\)ruthenium](#), is a cornerstone in the field of olefin metathesis. Its enhanced activity and broader functional group tolerance compared to its predecessor have made it an indispensable tool in organic synthesis, polymer chemistry, and drug discovery. This guide provides a detailed overview of a common and efficient procedure for its synthesis, tailored for a technical audience.

## Core Synthesis Strategy: One-Pot Conversion from Grubbs First Generation Catalyst

A widely adopted and efficient method for preparing the Grubbs Second Generation Catalyst involves a one-pot reaction starting from the commercially available Grubbs First Generation Catalyst,  $(\text{PCy}_3)_2\text{Cl}_2\text{Ru}=\text{CHPh}$ . This procedure is favored for its simplicity and good yield.

The overall transformation involves the substitution of one of the tricyclohexylphosphine ( $\text{PCy}_3$ ) ligands of the first-generation catalyst with the more strongly donating N-heterocyclic carbene (NHC) ligand, 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ( $\text{H}_2\text{IMes}$ ).

## Experimental Protocol

This section details the step-by-step methodology for the synthesis of the Grubbs Second Generation Catalyst.

#### Materials and Reagents:

- Grubbs First Generation Catalyst ( $(\text{PCy}_3)_2\text{Cl}_2\text{Ru}=\text{CHPh}$ )
- 1,3-Dimesitylimidazolium chloride ( $\text{H}_2\text{IMes}\cdot\text{HCl}$ )
- Potassium tert-butoxide ( $\text{KOtBu}$ )
- Anhydrous hexanes
- Anhydrous and deoxygenated solvents for washing and purification

#### Equipment:

- Schlenk flask or similar reaction vessel for inert atmosphere chemistry
- Schlenk line or glovebox for handling air- and moisture-sensitive reagents
- Magnetic stirrer and heating plate
- Fritted glass filter for collection of the product
- Vacuum pump

#### Procedure:

- **Reaction Setup:** Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with Grubbs First Generation Catalyst, 1,3-dimesitylimidazolium chloride ( $\text{H}_2\text{IMes}\cdot\text{HCl}$ ), and potassium tert-butoxide ( $\text{KOtBu}$ ).
- **Solvent Addition:** Anhydrous hexanes are added to the flask.
- **Reaction:** The reaction mixture is stirred and heated to approximately  $50^\circ\text{C}$ . The progress of the reaction can be monitored by observing a color change to a pink-brown suspension. The reaction is typically allowed to proceed for several hours to ensure complete conversion.
- **Isolation:** After cooling to room temperature, the suspension is filtered through a fritted glass funnel.

- **Washing and Drying:** The collected solid is washed with dry hexanes to remove any soluble impurities. The resulting pink-brown powdery solid is then dried under vacuum to yield the Grubbs Second Generation Catalyst.

## Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of the Grubbs Second Generation Catalyst via the one-pot procedure from the first-generation catalyst.

Parameter	Value	Reference
Reactants		
Grubbs 1st Gen. Catalyst	1.0 eq	[1]
H <sub>2</sub> IMes·HCl	1.5 eq	[1]
KOtBu	2.25 eq	[1]
Reaction Conditions		
Solvent	Hexanes	[1]
Temperature	50°C	[1]
Reaction Time	5 hours	[1]
Product		
Yield	~78%	[1]
Appearance	Pink-brown powdery solid	[1]

## Alternative Synthetic Route

An alternative and efficient synthesis route starts from a zero-valent ruthenium compound, Ru(p-cymene)(COD), where COD is 1,5-cyclooctadiene. This method involves the reaction of the ruthenium precursor with tricyclohexylphosphine (PCy<sub>3</sub>), dichlorophenylmethane (PhCHCl<sub>2</sub>), and the N-heterocyclic carbene ligand (H<sub>2</sub>IMes) in a hydrocarbon solvent such as

toluene.[1][2] This approach is particularly suitable for large-scale industrial production due to the low cost and ready availability of the starting materials.[1]

Parameter	Value	Reference
Reactants		
Ru(p-cymene)(COD)	1.0 eq	[2]
H <sub>2</sub> IMes	1.0 eq	[2]
PCy <sub>3</sub>	1.0 eq	[2]
PhCHCl <sub>2</sub>	1.0 eq	[2]
Reaction Conditions		
Solvent	Toluene or other hydrocarbon	[2]
Temperature	20-80°C	[2]
Reaction Time	12-48 hours	[2]
Product		
Yield	High	[1]

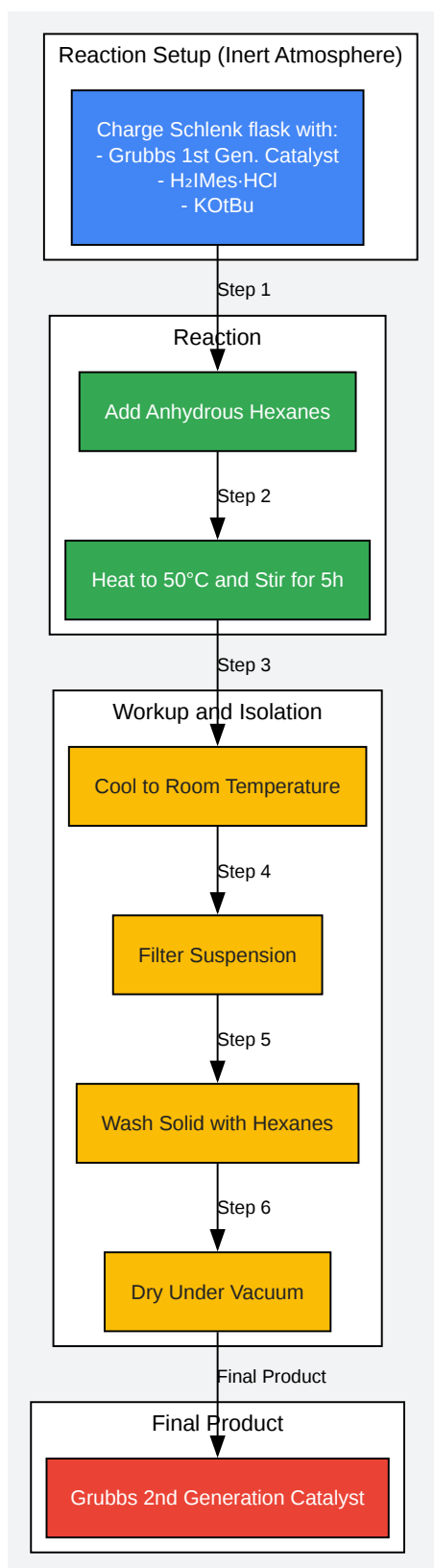
## Spectroscopic Characterization

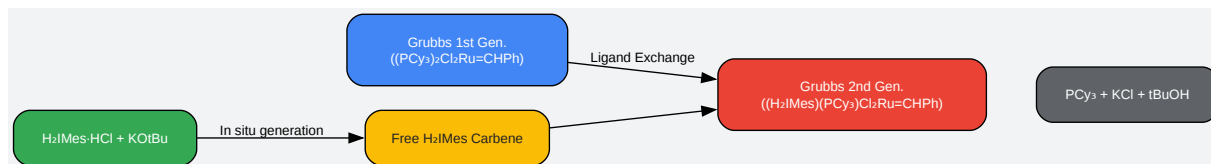
The structural integrity of the synthesized Grubbs Second Generation Catalyst is confirmed through various spectroscopic techniques.

Technique	Key Observables	Reference
$^1\text{H}$ NMR	The benzylidene proton signal appears as a characteristic downfield singlet.	[3]
$^{13}\text{C}$ NMR	Signals corresponding to the carbene carbons of the NHC and benzylidene ligands are observed.	[3]
$^{31}\text{P}$ NMR	A singlet is observed, confirming the presence of one phosphine ligand.	[1]
UV-Vis	Strong absorbance bands are observed, which can be used to monitor catalyst transformation.	[4][5]

## Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of the Grubbs Second Generation Catalyst from its first-generation counterpart.





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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)